molecular formula C9H8ClNO4 B100147 Ethyl 4-chloro-3-nitrobenzoate CAS No. 16588-16-2

Ethyl 4-chloro-3-nitrobenzoate

Cat. No.: B100147
CAS No.: 16588-16-2
M. Wt: 229.62 g/mol
InChI Key: BLNLZRQIUGDTAO-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-3-nitrobenzoate is an organic compound with the molecular formula C₉H₈ClNO₄. It is characterized by the presence of chlorine and nitro functional groups attached to a benzene ring, along with an ethyl ester group. This compound is typically found as a yellow solid and is known for its applications in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-chloro-3-nitrobenzoate can be synthesized through the esterification of 4-chloro-3-nitrobenzoic acid. One common method involves dissolving 4-chloro-3-nitrobenzoic acid in ethyl alcohol and adding concentrated sulfuric acid under ice-cooling conditions. The reaction mixture is then poured into ice-cold water, and the precipitated crystals are collected by filtration .

Another method involves dissolving 4-chloro-3-nitrobenzoic acid in N,N-dimethylformamide, adding potassium carbonate, and then ethyl iodide. The reaction mixture is heated at 50°C for several hours, followed by extraction with diethyl ether .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow systems and optimized reaction conditions can enhance yield and efficiency.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Reduction: Ethyl 4-chloro-3-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:
Ethyl 4-chloro-3-nitrobenzoate is widely utilized in organic synthesis as an intermediate for the preparation of various compounds. For instance, it can undergo nucleophilic substitution to yield derivatives such as 4-(butylamino)-3-nitrobenzoate, which is synthesized through reactions with butylamine under controlled conditions .

2. Medicinal Chemistry:
In medicinal chemistry, derivatives of this compound have been investigated for their potential biological activities. Studies have shown that certain derivatives exhibit antibacterial and antifungal properties, making them candidates for pharmaceutical development .

3. Material Science:
The compound also finds applications in material science, particularly in the development of polymers and coatings. Its reactivity allows it to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength .

Case Studies

Case Study 1: Synthesis of Benzimidazole Derivatives
A notable application of this compound is in the synthesis of benzimidazole derivatives. In one study, this compound was reacted with salicylaldehyde and sodium dithionite in DMSO to produce a target benzimidazole compound with an impressive yield of 87%. The reaction conditions included heating at 90 °C for three hours, demonstrating its utility in synthesizing complex organic molecules .

Case Study 2: Development of Antimicrobial Agents
Another study focused on the antimicrobial properties of derivatives synthesized from this compound. The synthesized compounds were tested against various bacterial strains, revealing significant inhibitory effects. This research highlights the potential for developing new antimicrobial agents based on this compound's derivatives .

Mechanism of Action

The mechanism of action of ethyl 4-chloro-3-nitrobenzoate involves its interaction with specific molecular targets. For instance, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the catalyst. The chlorine atom can also participate in electrophilic aromatic substitution reactions, where it is replaced by other electrophiles .

Comparison with Similar Compounds

    Ethyl 4-nitrobenzoate: Lacks the chlorine atom but has similar ester and nitro functional groups.

    Ethyl 3-nitrobenzoate: Similar structure but with the nitro group in a different position.

    Ethyl 4-chlorobenzoate: Contains the chlorine atom but lacks the nitro group.

Uniqueness: Ethyl 4-chloro-3-nitrobenzoate is unique due to the presence of both chlorine and nitro groups on the benzene ring, which allows it to participate in a wider range of chemical reactions compared to its analogs .

Biological Activity

Ethyl 4-chloro-3-nitrobenzoate (C9H8ClNO4) is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry and environmental science. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a nitro group and a chloro substituent on the aromatic ring, which contribute to its reactivity and biological properties. The compound's structure allows for various chemical reactions, including reduction, substitution, and hydrolysis, which are crucial for its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound has been investigated as a biochemical probe to study enzyme activities and protein interactions. Its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially influencing enzyme function and signaling pathways .
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The compound has been shown to inhibit the growth of multidrug-resistant bacteria, making it a candidate for further development as an antibacterial agent .
  • Bioremediation Potential : Research indicates that certain bacterial strains can utilize this compound as a carbon source, leading to its degradation. For instance, Pseudomonas sp. JHN has demonstrated the ability to degrade related compounds through specific metabolic pathways, suggesting potential applications in bioremediation .

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study evaluated the minimal inhibitory concentrations (MICs) of this compound against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. Results indicated effective inhibition at low concentrations, highlighting its potential as a therapeutic agent .
  • Enzymatic Studies :
    • Research focused on the interaction of this compound with bacterial topoisomerases revealed that it acts as an inhibitor, affecting DNA replication processes in bacteria. This mechanism contributes to its antimicrobial efficacy .
  • Biodegradation Pathways :
    • A detailed analysis of the biodegradation of related compounds by Pseudomonas sp. showed that this compound could be metabolized into less harmful products, suggesting its utility in environmental cleanup efforts .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibits growth of MDR bacteria ,
Enzyme InteractionActs as a biochemical probe,
BiodegradationUtilized by Pseudomonas sp.

Table 2: Minimal Inhibitory Concentrations (MICs)

Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureus<0.25
Klebsiella pneumoniae1–4

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing ethyl 4-chloro-3-nitrobenzoate, and how do reaction conditions influence yield?

this compound is typically synthesized via esterification of 4-chloro-3-nitrobenzoic acid. Key factors include solvent choice (e.g., THF or ethanol), stoichiometric ratios of reagents, and reaction time. For example, in nucleophilic substitution reactions, using a 2:1 molar ratio of cyclohexylamine to this compound in THF with triethylamine as a base at room temperature for 24 hours achieves 75% yield after recrystallization . Heating with aniline at 393 K for 18 hours in ethanol also demonstrates efficient chloro displacement .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize it?

Single-crystal X-ray diffraction reveals planar aromatic rings with a dihedral angle of 4.40° between the nitro-substituted benzene and ester groups. Intramolecular C–H⋯O hydrogen bonds form a five-membered ring, while intermolecular C–H⋯O and π-π interactions (centroid distances: 3.841–3.961 Å) stabilize the lattice. Refinement using SHELXL-97 software confirms bond lengths and angles within expected ranges .

Q. What spectroscopic methods are used to confirm the identity and purity of this compound?

  • NMR : 1^1H and 13^13C NMR verify substituent positions (e.g., nitro and chloro groups).
  • IR : Strong absorption bands at ~1720 cm1^{-1} (ester C=O) and ~1530 cm1^{-1} (nitro group).
  • Elemental analysis : Matches calculated C, H, N, and Cl percentages.
  • XRD : Confirms crystallinity and absence of polymorphic impurities .

Advanced Research Questions

Q. How does the electronic nature of substituents affect nucleophilic aromatic substitution (SNAr) reactivity in this compound?

The nitro group at the 3-position activates the para-chloro group for SNAr by withdrawing electron density via resonance, facilitating displacement by amines or thiols. Steric hindrance from the ester group at position 4 slightly reduces reactivity compared to unsubstituted analogs. Kinetic studies in DMF show pseudo-first-order dependence on amine concentration, with rate constants influenced by solvent polarity .

Q. What challenges arise in refining the crystal structure of this compound, and how are data contradictions resolved?

Challenges include:

  • Disorder in the ethyl ester group : Addressed using constraints (e.g., riding models for H atoms) and isotropic displacement parameters.
  • Weak diffraction signals : Mitigated by high-resolution data collection (θmax = 26.0°) and absorption correction (ψ scans).
  • Hydrogen bonding ambiguity : Difference Fourier maps and geometric validation tools (e.g., PLATON) resolve H-bond donor-acceptor distances (e.g., N–H⋯O = 2.89 Å) .

Q. How can this compound serve as a precursor for metal-organic frameworks (MOFs) or coordination complexes?

The nitro and ester groups act as potential ligands for transition metals. For example, copper(II) complexes with 4-chloro-3-nitrobenzoate ligands exhibit square-planar geometries, characterized by UV-Vis (d-d transitions at ~600 nm) and ESR spectroscopy. Such complexes are explored for catalytic or antibacterial applications .

Q. What computational methods validate the experimental geometric parameters of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) reproduce bond lengths (e.g., C–Cl = 1.735 Å vs. experimental 1.742 Å) and torsional angles (e.g., ester group rotation). Hirshfeld surface analysis quantifies intermolecular interactions, correlating with XRD-derived contact percentages .

Q. How do reaction conditions (solvent, temperature) influence the regioselectivity of derivatization reactions involving this compound?

Polar aprotic solvents (e.g., DMF) enhance SNAr rates at the chloro position due to better stabilization of the Meisenheimer intermediate. Elevated temperatures (>100°C) favor nitro group reduction (e.g., with SnCl2_2), yielding 3-amino-4-chlorobenzoate derivatives. Competing pathways, such as ester hydrolysis, are suppressed in anhydrous conditions .

Q. Methodological Notes

  • Crystallography : Use SHELXTL for structure refinement, ensuring data-to-parameter ratios >10 to avoid overfitting .
  • Synthesis Optimization : Monitor reactions by TLC (hexane/ethyl acetate eluent) and characterize intermediates via LC-MS to detect side products .
  • Safety : Handle with PPE (N95 mask, gloves) due to irritant properties; store in sealed containers at <25°C .

Properties

IUPAC Name

ethyl 4-chloro-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c1-2-15-9(12)6-3-4-7(10)8(5-6)11(13)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNLZRQIUGDTAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00361481
Record name ethyl 4-chloro-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16588-16-2
Record name Benzoic acid, 4-chloro-3-nitro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16588-16-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 4-chloro-3-nitrobenzoate
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Record name 16588-16-2
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Synthesis routes and methods I

Procedure details

4-chloro-3-nitrobenzoic acid (40.0 g, 0.2 mol) was refluxed in thionyl chloride (150 ml) for 6 hours. After cooling toluene (50 ml) was added and the mixture was evaporated to dryness. Abs. ethanol (500 ml) was added to the cooled residue, and the resulting mixture was refluxed overnight. The excess of ethanol was removed under reduced pressure and the product crystallized upon addition of aqueous sodium bicarbonate (1M). Yield: 42.5 g (93%).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Chloro-3-nitrobenzoic acid (300 g) was dissolved in ethyl alcohol (1500 ml) and concentrated sulfuric acid (100 ml) was added with ice-cooling. The mixture was refluxed under heating for 7 hr. The reaction mixture was poured into ice-cold water and the precipitated crystals were collected by filtration to give the title compound (332 g, yield 97%).
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
97%

Synthesis routes and methods III

Procedure details

To potassium carbonate (103 g) was added DMF (1 L), and a solution of 3-nitro-4-chlorobenzoic acid (125 g) in DMF (500 ml) was added thereto under ice-cooling. Ethyl iodide (116 g) was added thereto and the resulting mixture was stirred at 60° C. for 3 hours. The reaction solution was added to a 1N aqueous hydrochloric acid solution and the crystals precipitated were collected by filtration, washed with a 1N aqueous hydrochloric acid solution and water and then dried under reduced pressure to obtain ethyl 4-chloro-3-nitrobenzoate quantitatively.
Quantity
103 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
125 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
116 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

4-chloro-3-nitrobenzoic acid (100 g) was dissolved in 500 mL anhydrous ethanol and 35 mL concentrated sulfuric acid was added dropwise over a period of 5 minutes. The mixture was refluxed overnight then poured on 1 L ice. The precipitate was separated by filtration, washed four times with water and was then air dried. Recrystallization from 275 mL ethanol afforded a pale yellow product.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Trimethyl-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]silane
Trimethyl-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]silane
Ethyl 4-chloro-3-nitrobenzoate
Trimethyl-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]silane
Trimethyl-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]silane
Ethyl 4-chloro-3-nitrobenzoate
Trimethyl-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]silane
Trimethyl-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]silane
Ethyl 4-chloro-3-nitrobenzoate
Trimethyl-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]silane
Trimethyl-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]silane
Ethyl 4-chloro-3-nitrobenzoate
Trimethyl-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]silane
Trimethyl-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]silane
Ethyl 4-chloro-3-nitrobenzoate
Trimethyl-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]silane
Trimethyl-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]silane
Ethyl 4-chloro-3-nitrobenzoate

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